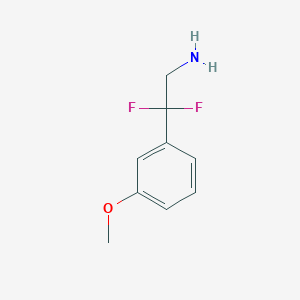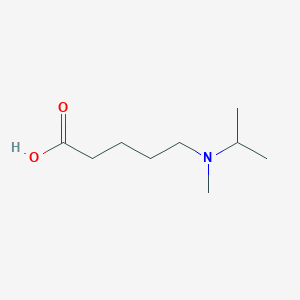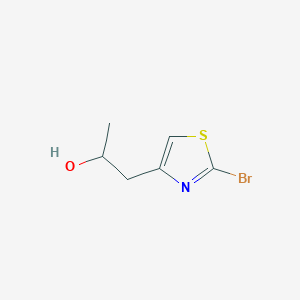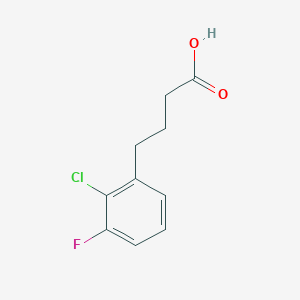
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as an amino alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with a suitable amine and reducing agent. One common method includes the following steps:
Formation of Schiff Base: React 3-chloro-2,6-difluorobenzaldehyde with an amine to form an imine (Schiff base).
Reduction: Reduce the imine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
- **Substitution
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Propiedades
Fórmula molecular |
C8H8ClF2NO |
|---|---|
Peso molecular |
207.60 g/mol |
Nombre IUPAC |
2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2 |
Clave InChI |
NSNWVMXSRAZEBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(CO)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
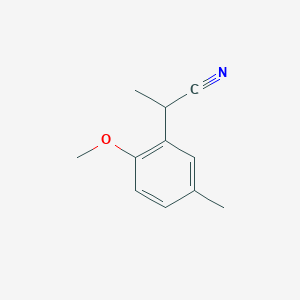
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
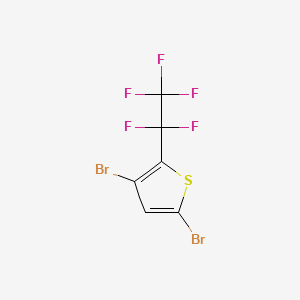
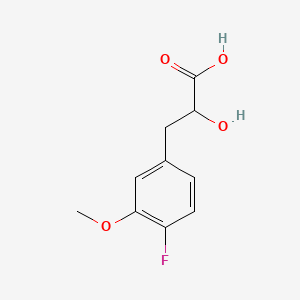
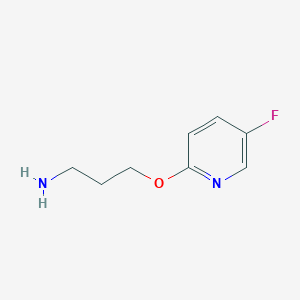
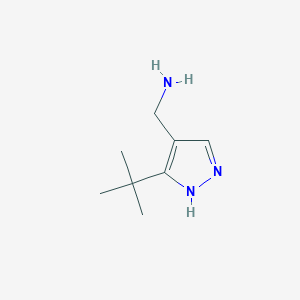
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)


